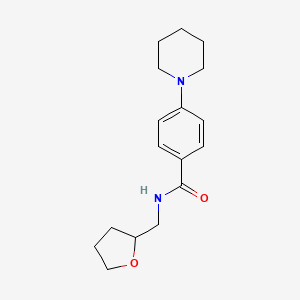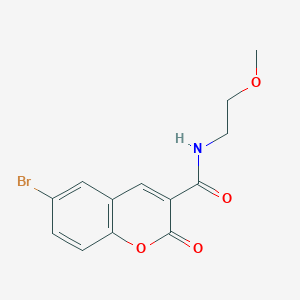
4-(3-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(3-Chlorophenyl)-N-(2-Methoxyethyl)-1-Piperazinecarboxamide involves structural modifications and chemical reactions tailored to achieve specific biological activities. For instance, modifications in amide bonds and alkyl chains linking benzamide moieties to piperazine rings are common. These modifications often influence the binding profiles of the compounds at various receptors, like dopamine and serotonin receptors (Perrone et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(3-Chlorophenyl)-N-(2-Methoxyethyl)-1-Piperazinecarboxamide often involves a piperazine ring, which is a key component influencing their pharmacological properties. For instance, studies on the conformation and structure of piperazine derivatives reveal that the nature of the atoms linking the piperazine ring significantly affects the compound's overall conformation and biological activity (Karolak-Wojciechowska et al., 2003).
Chemical Reactions and Properties
The chemical properties of such compounds involve interactions with various receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, shows potent and selective antagonistic activity for the CB1 cannabinoid receptor, demonstrating the importance of its structural features for receptor binding (Shim et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and stability, are crucial for their biological activity and pharmaceutical applications. However, specific information on the physical properties of 4-(3-Chlorophenyl)-N-(2-Methoxyethyl)-1-Piperazinecarboxamide was not available in the searched papers.
Chemical Properties Analysis
Chemical properties like reactivity and stability are also vital. For instance, the kinetics and mechanisms of reactions involving similar compounds with alicyclic amines have been studied, indicating how substituents on the nonleaving group of substrates can influence reaction rates (Castro et al., 2001).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Some derivatives of 4-(3-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide have been synthesized and screened for their antimicrobial activities. Research indicates that novel compounds in this chemical class can possess good or moderate activities against various microorganisms. For example, derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including compounds with similar structural characteristics, showed promising antimicrobial properties (Bektaş et al., 2010).
Drug Discovery and Development
In drug discovery, derivatives of 4-(3-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide have been studied for their potential as selective ligands for various receptors. A study on derivatives aiming to improve dopamine D(4) receptor affinity highlights the significance of structural modifications on the amide bond and alkyl chain, affecting receptor selectivity and affinity. This research underscores the compound's relevance in developing targeted therapies for neurological conditions (Perrone et al., 2000).
Anti-inflammatory and Analgesic Agents
Further exploration into the chemical class of 4-(3-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide has led to the synthesis of novel compounds with anti-inflammatory and analgesic properties. This includes the development of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing significant cyclooxygenase-2 (COX-2) inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
HIV-1 Reverse Transcriptase Inhibitors
Research into bis(heteroaryl)piperazines, a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, has included derivatives with structural similarities to 4-(3-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide. These studies have identified compounds significantly more potent than the lead molecule, contributing to the development of new therapeutic options for HIV treatment (Romero et al., 1994).
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-20-10-5-16-14(19)18-8-6-17(7-9-18)13-4-2-3-12(15)11-13/h2-4,11H,5-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKPDTCYZWDNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4615783.png)
![2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B4615786.png)
![1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615795.png)


![N-(2,6-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4615810.png)
![N-(2-fluorophenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4615816.png)
![ethyl 4-[4-(4-methoxyphenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4615825.png)
![N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide](/img/structure/B4615826.png)


![N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4615846.png)
![2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615852.png)
![N-[4-(acetylamino)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4615858.png)